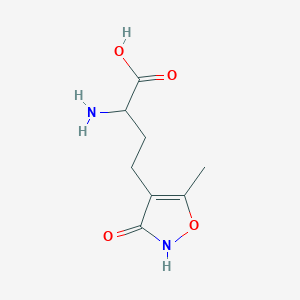
1-丁基-3-甲基咪唑溴化物
描述
1-Butyl-3-methylimidazolium bromide is an ionic liquid with the chemical formula C8H15BrN2. It is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make it a valuable compound in various scientific and industrial applications .
科学研究应用
1-Butyl-3-methylimidazolium bromide has a wide range of applications in scientific research:
Biology: It is employed in the study of protein stability and enzyme activity in ionic liquid environments.
Medicine: It is investigated for its potential use in drug delivery systems and as a medium for biocatalysis.
Industry: It is used in the preparation of ionogel membranes for desalination and as a component in chemoresistive gas sensors
作用机制
Target of Action
1-Butyl-3-methylimidazolium bromide, also known as BMIMBr, is a neutral ionic liquid . It primarily targets proteins , and has been shown to interact with α-chymotrypsin (CT), a key enzyme in the digestive system .
Mode of Action
BMIMBr interacts with its target proteins in a concentration-dependent manner . At lower concentrations (0.025 M), it offsets the deleterious action of other ionic liquids, such as 1-butyl-3-methylimidazolium iodide ([Bmim][I]), on α-chymotrypsin . At higher concentrations (>01 M), the stabilizing action of BMIMBr turns into a deleterious action for CT .
Biochemical Pathways
Studies have shown that it can cause oxidative stress and molecular damage in zebrafish livers , suggesting that it may affect pathways related to oxidative stress and detoxification.
Pharmacokinetics
As an ionic liquid, it is known to have good thermal stability and solubility in water , which could potentially influence its bioavailability.
Result of Action
BMIMBr has been shown to cause oxidative stress and molecular damage in zebrafish livers . It also affects the activity of α-chymotrypsin, a key enzyme in the digestive system . At lower concentrations, it can offset the deleterious effects of other ionic liquids on this enzyme, but at higher concentrations, it can have a deleterious effect .
Action Environment
The action of BMIMBr can be influenced by environmental factors. For example, its solubility in water suggests that it could be more active in aqueous environments. Additionally, its thermal stability could allow it to remain active under a range of temperature conditions.
生化分析
Biochemical Properties
1-Butyl-3-methylimidazolium bromide plays a crucial role in biochemical reactions, particularly in the stabilization and solubilization of biomolecules. It interacts with enzymes, proteins, and other biomolecules through ionic and hydrogen bonding interactions. For instance, it has been shown to interact with α-chymotrypsin, where it can either stabilize or destabilize the enzyme depending on its concentration . At lower concentrations, 1-butyl-3-methylimidazolium bromide stabilizes the enzyme, while at higher concentrations, it can lead to enzyme denaturation .
Cellular Effects
The effects of 1-butyl-3-methylimidazolium bromide on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 1-butyl-3-methylimidazolium bromide can induce oxidative stress in cells, leading to changes in the activities of enzymes such as catalase, superoxide dismutase, and peroxidase . These changes can affect cellular metabolism and overall cell health.
Molecular Mechanism
At the molecular level, 1-butyl-3-methylimidazolium bromide exerts its effects through various mechanisms. It can bind to biomolecules, leading to changes in their structure and function. For example, it can interact with the active sites of enzymes, either inhibiting or activating their catalytic activities . Additionally, 1-butyl-3-methylimidazolium bromide can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-butyl-3-methylimidazolium bromide can change over time. This compound is relatively stable, but it can undergo degradation under certain conditions, such as exposure to high temperatures or prolonged storage . Long-term exposure to 1-butyl-3-methylimidazolium bromide can lead to cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 1-butyl-3-methylimidazolium bromide vary with different dosages in animal models. At low doses, it may have minimal impact on the organism, but at higher doses, it can exhibit toxic effects. Studies have shown that high doses of 1-butyl-3-methylimidazolium bromide can lead to adverse effects such as organ damage and metabolic disturbances . It is essential to determine the appropriate dosage to avoid toxicity while achieving the desired biochemical effects.
Metabolic Pathways
1-Butyl-3-methylimidazolium bromide is involved in various metabolic pathways. It can be taken up and metabolized by plants, where it undergoes hydroxylation and other metabolic transformations . These metabolic processes can lead to the formation of secondary metabolites, which may have different biological activities compared to the parent compound .
Transport and Distribution
Within cells and tissues, 1-butyl-3-methylimidazolium bromide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . The compound’s distribution can affect its overall activity and function within the biological system.
Subcellular Localization
The subcellular localization of 1-butyl-3-methylimidazolium bromide can impact its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions
1-Butyl-3-methylimidazolium bromide can be synthesized through a straightforward reaction between 1-methylimidazole and 1-bromobutane. The reaction typically occurs in a solvent such as acetonitrile or ethanol, under reflux conditions for several hours. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the synthesis of 1-butyl-3-methylimidazolium bromide is often carried out in a continuous, solvent-free process using a microbore tube reactor. This method enhances the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
1-Butyl-3-methylimidazolium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Complexation Reactions: It can form complexes with metal ions, which are useful in catalysis and material science.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, cyanides, and thiolates.
Solvents: Reactions are typically carried out in polar solvents such as water, methanol, or dichloromethane.
Major Products
Substituted Imidazolium Salts: These are formed when the bromide ion is replaced by other nucleophiles.
Metal Complexes: These are formed when 1-butyl-3-methylimidazolium bromide interacts with metal ions.
相似化合物的比较
1-Butyl-3-methylimidazolium bromide can be compared with other similar ionic liquids, such as:
- 1-Butyl-3-methylimidazolium chloride
- 1-Butyl-3-methylimidazolium iodide
- 1-Butyl-3-methylimidazolium tetrafluoroborate
Uniqueness
1-Butyl-3-methylimidazolium bromide is unique due to its specific interactions with proteins and its ability to form stable complexes with metal ions. Its thermal stability and solubility in various solvents also make it a versatile compound for different applications .
属性
IUPAC Name |
1-butyl-3-methylimidazol-3-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.BrH/c1-3-4-5-10-7-6-9(2)8-10;/h6-8H,3-5H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCQOKLOSUBEJK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85100-77-2 | |
| Record name | 1-Butyl-3-methylimidazolium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85100-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-butyl-3-methylimidazolium bromide?
A1: 1-Butyl-3-methylimidazolium bromide has the molecular formula C8H15BrN2 and a molecular weight of 219.13 g/mol.
Q2: How can 1-butyl-3-methylimidazolium bromide be characterized spectroscopically?
A2: Common spectroscopic techniques for characterizing 1-butyl-3-methylimidazolium bromide include:
- Infrared Spectroscopy (IR): IR spectroscopy reveals functional groups present in the molecule, such as the C-H stretching vibrations of the imidazolium ring and alkyl chains. [, , , ]
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR provide detailed information about the structure and dynamics of the molecule, including the conformation of the butyl chain and interactions with anions. [, , , , , ]
Q3: What is the impact of water content on the physical state of 1-butyl-3-methylimidazolium bromide?
A3: 1-Butyl-3-methylimidazolium bromide is hygroscopic, meaning it readily absorbs water from the atmosphere. Depending on water content, it can exist as a solid, liquid, metastable supercooled melt, or a two-phase system (liquid and crystalline hydrate). []
Q4: How does temperature affect the density and viscosity of 1-butyl-3-methylimidazolium bromide?
A4: Like most liquids, the density of 1-butyl-3-methylimidazolium bromide decreases with increasing temperature. Its viscosity also decreases as temperature rises, making it less viscous and more fluid at higher temperatures. [, , ]
Q5: What is the refractive index of 1-butyl-3-methylimidazolium bromide and how is it measured?
A5: The refractive index of 1-butyl-3-methylimidazolium bromide has been measured at various temperatures (e.g., 298.15 K and 308.15 K) across the entire composition range. It is typically determined using refractometry. [, ]
Q6: Is 1-butyl-3-methylimidazolium bromide compatible with common materials used in chemical processes?
A6: 1-Butyl-3-methylimidazolium bromide can be corrosive to some metals. Its corrosivity depends on factors such as the presence of water, metal salts, and the specific metal in contact. []
Q7: How thermally stable is 1-butyl-3-methylimidazolium bromide?
A7: 1-Butyl-3-methylimidazolium bromide exhibits good thermal stability compared to many conventional solvents, but it does decompose at elevated temperatures. Its decomposition pathway can be influenced by factors like the presence of other substances and heating rate. []
Q8: What types of reactions can 1-butyl-3-methylimidazolium bromide catalyze?
A8: 1-Butyl-3-methylimidazolium bromide has been explored as a solvent and catalyst for a range of reactions, including:
- Heck reactions: It facilitates the coupling of aryl halides with styrene to form trans-stilbenes under microwave irradiation. []
- Benzoin condensations: It acts as both a solvent and catalyst in cross-benzoin condensation reactions under basic conditions. []
- Decarboxylation reactions: It catalyzes the decarboxylation of butenyl carbonate to produce epoxybutane. [, ]
- Multicomponent reactions: It mediates the synthesis of diverse heterocyclic compounds, such as benzo[b][1,4]oxazines and dispiroheterocycles. [, , ]
Q9: How does 1-butyl-3-methylimidazolium bromide influence reaction rates and selectivity?
A9: The use of 1-butyl-3-methylimidazolium bromide as a solvent can significantly enhance reaction rates compared to conventional solvents. Its ionic nature and ability to solvate reactants and transition states contribute to this acceleration. Additionally, it can influence reaction selectivity by stabilizing specific intermediates or transition states. [, , , ]
Q10: How can 1-butyl-3-methylimidazolium bromide be used in green chemistry applications?
A10: 1-Butyl-3-methylimidazolium bromide is considered a greener alternative to many traditional volatile organic solvents. Its low vapor pressure reduces the risk of air pollution, and its ability to be recycled further minimizes environmental impact. It has been investigated for various green chemistry applications, including:
- Biomass processing: It can be used to dissolve and process lignocellulosic biomass for the production of biofuels and platform chemicals. []
- CO2 capture: It has shown potential for capturing carbon dioxide, a major greenhouse gas. []
Q11: How is computational chemistry used to study 1-butyl-3-methylimidazolium bromide?
A11: Computational techniques like Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations are employed to investigate various aspects of 1-butyl-3-methylimidazolium bromide, including:
- Electronic structure: DFT calculations can determine the electronic distribution, dipole moment, and other electronic properties. []
- Intermolecular interactions: Simulations can model the interactions between 1-butyl-3-methylimidazolium bromide molecules and with other species, providing insights into solvation phenomena and reaction mechanisms. []
- Dynamic behavior: MD simulations can track the motion of atoms and molecules over time, revealing information about diffusion, conformational changes, and other dynamic processes. [, ]
Q12: How do structural modifications of the 1-butyl-3-methylimidazolium cation affect the properties of the ionic liquid?
A12: Altering the alkyl chain length or introducing different substituents on the imidazolium ring can significantly impact the ionic liquid's properties, including:
- Melting point: Longer alkyl chains generally lead to higher melting points due to increased van der Waals interactions. [, ]
- Viscosity: Longer alkyl chains typically result in higher viscosity. []
- Solubility: The nature of the alkyl chain and substituents can influence the solubility of the ionic liquid in water and other solvents. []
Q13: How does the choice of anion affect the properties and applications of 1-butyl-3-methylimidazolium-based ionic liquids?
A13: The anion plays a crucial role in determining the ionic liquid's properties:
- Melting point: Anions with weaker coordinating ability to the cation generally lead to lower melting points. []
- Hydrophilicity/hydrophobicity: The anion's nature (hydrophilic or hydrophobic) significantly affects the ionic liquid's miscibility with water and other solvents. [, ]
Q14: How stable is 1-butyl-3-methylimidazolium bromide under different storage conditions?
A14: 1-Butyl-3-methylimidazolium bromide is generally stable under ambient conditions, but exposure to moisture, light, or heat can lead to degradation. Proper storage conditions, such as an inert atmosphere and controlled temperature, are essential to maintain its long-term stability.
Q15: What is the environmental fate of 1-butyl-3-methylimidazolium bromide?
A15: The environmental persistence and degradation pathways of 1-butyl-3-methylimidazolium bromide are active areas of research. Factors influencing its environmental fate include:
- Biodegradability: The biodegradability of imidazolium-based ionic liquids can vary depending on the structure of the cation and anion. []
- Toxicity: The ecotoxicological effects of 1-butyl-3-methylimidazolium bromide on aquatic and terrestrial organisms are being investigated. []
- Wastewater treatment: Research is ongoing to develop effective methods for removing ionic liquids from industrial wastewater. []
Q16: What strategies can be employed to mitigate the potential environmental impact of 1-butyl-3-methylimidazolium bromide?
A16: Strategies for mitigating the environmental impact include:
- Recycling and reuse: Developing efficient methods for recycling and reusing the ionic liquid in industrial processes can minimize waste generation. []
- Biodegradable alternatives: Exploring the synthesis and application of more biodegradable ionic liquids can reduce environmental persistence. []
Q17: What analytical techniques are used to quantify 1-butyl-3-methylimidazolium bromide?
A17: Common analytical techniques for quantifying 1-butyl-3-methylimidazolium bromide include:
- Chromatographic methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely used to separate and quantify ionic liquids. [, ]
- Spectroscopic methods: UV-Vis spectroscopy can be employed for quantitative analysis, especially when coupled with chromatographic separation. []
Q18: Is 1-butyl-3-methylimidazolium bromide used in any pharmaceutical applications?
A18: While 1-butyl-3-methylimidazolium bromide itself is not a pharmaceutical agent, ionic liquids, in general, are being investigated for potential applications in drug delivery, drug formulation, and as solvents for pharmaceutical synthesis.
Q19: What is the historical context of 1-butyl-3-methylimidazolium bromide research?
A20: Research on 1-butyl-3-methylimidazolium bromide and other ionic liquids has seen significant growth in recent decades, driven by their unique properties and potential for replacing traditional solvents. Early studies focused on their synthesis and fundamental physicochemical characterization, while current research explores their diverse applications and addresses their environmental impact. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-methoxyphenyl)-N-(2-oxolanylmethyl)-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1226102.png)

![2-[[2-[(4-chlorophenyl)thio]-1-oxoethyl]amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B1226107.png)
![N-(2-furanylmethyl)-2-[[oxo-(3,4,5-trimethoxyphenyl)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B1226110.png)
![1-(3,4-Dihydroxyphenyl)-2-[[5-(3-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1226111.png)
![2-(3,5-Dinitrophenyl)-3-(2-phenylethyl)imidazo[4,5-b]quinoxaline](/img/structure/B1226112.png)
![4-[[(3,6-Dichloro-2-methoxyphenyl)-oxomethyl]amino]benzoic acid propyl ester](/img/structure/B1226115.png)

![2-(4-Morpholinyl)-5-[[oxo-[2-(trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]-3-furanyl]methyl]amino]benzoic acid methyl ester](/img/structure/B1226119.png)
![6-Oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylic acid tert-butylamide](/img/structure/B1226121.png)
![2-{1-(4-CHLOROPHENYL)-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-(4-FLUOROPHENYL)ACETAMIDE](/img/structure/B1226122.png)
![2-[(5,6-dithiophen-2-yl-1,2,4-triazin-3-yl)oxy]-N-methyl-N-phenylacetamide](/img/structure/B1226123.png)

